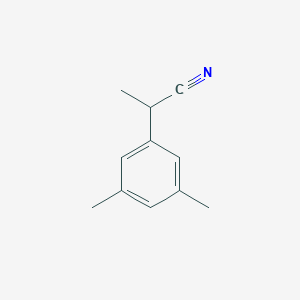

2-(3,5-Dimethylphenyl)propanenitrile

Description

2-(3,5-Dimethylphenyl)propanenitrile (CAS: 93748-07-3) is an aromatic nitrile compound with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol . The molecule features a propanenitrile backbone substituted with a 3,5-dimethylphenyl group. Notably, its structural analogs (e.g., N-substituted maleimides or amino-substituted derivatives) have been investigated for their electronic, optical, and reactivity properties .

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(3,5-dimethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H13N/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10H,1-3H3 |

InChI Key |

SMOOFCKTFSMXGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3,5-Dimethylphenyl)propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(3,5-Dimethylphenyl)propanenitrile undergoes several types of chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Scientific Research Applications

2-(3,5-Dimethylphenyl)propanenitrile has various applications in scientific research, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural properties.

Material Science: The compound is utilized in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The phenyl ring’s substitution pattern influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between 2-(3,5-Dimethylphenyl)propanenitrile and related compounds:

Critical Observations :

Thermodynamic and Spectroscopic Comparisons

Available data on thermodynamic stability and spectroscopic behavior are sparse for this compound. However, theoretical studies on analogs like N-substituted maleimides suggest that substituents at the phenyl ring significantly influence:

- Dipole moments: Methyl groups reduce dipole moments compared to nitro or amino substituents .

- Thermal Stability : Nitriles with bulky substituents (e.g., 3,5-dimethylphenyl) may exhibit higher thermal stability due to steric hindrance .

Biological Activity

2-(3,5-Dimethylphenyl)propanenitrile, also known as a derivative of propanenitrile, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and toxicity is crucial for its development in pharmaceutical applications.

- Molecular Formula : C11H13N

- Molecular Weight : 175.23 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the nitrile group may enhance its interaction with microbial enzymes.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes that are crucial in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to the active sites of enzymes, thereby inhibiting their function. This is particularly relevant in the context of cancer and microbial infections.

- Cell Signaling Pathways : It may interfere with cell signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth or enhanced cell death in infected cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated various derivatives of propanenitrile for their anticancer properties. It was found that certain structural modifications significantly enhanced their cytotoxic effects against breast cancer cells (IC50 values ranging from 10-30 µM) . -

Antimicrobial Efficacy :

Research conducted at a university laboratory demonstrated that derivatives similar to this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for several strains .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Significant | Yes |

| Similar Nitrile Derivative A | High | Moderate | Yes |

| Similar Nitrile Derivative B | Low | High | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.